molecular formula C8H6N4O B11913304 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

Cat. No.: B11913304
M. Wt: 174.16 g/mol
InChI Key: JAZHVOJGVHATMO-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of glycine-derived enamino amides. This process typically involves the use of β-enaminones as precursors, which undergo oxidative cyclization to form the desired pyrrolin-4-one structure . The reaction conditions often include the use of iodine as a promoter and aryl methyl ketones as reactants .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the high yield and operational simplicity of the synthetic procedures mentioned above suggest that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon positions.

Common Reagents and Conditions

Common reagents used in these reactions include iodine for oxidative cyclization and various amines for substitution reactions . The conditions typically involve moderate temperatures and the use of solvents like methanol or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various substituted pyrrolin-4-ones and pyrrolo[3,2-d]pyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which can influence its reactivity and biological activity. Its higher antiviral activity compared to similar compounds like Pemetrexed highlights its potential as a more effective therapeutic agent .

Properties

Molecular Formula

C8H6N4O

Molecular Weight

174.16 g/mol

IUPAC Name

2-methyl-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidine-7-carbonitrile

InChI

InChI=1S/C8H6N4O/c1-4-11-6-5(2-9)3-10-7(6)8(13)12-4/h3,10H,1H3,(H,11,12,13)

InChI Key

JAZHVOJGVHATMO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)N1)NC=C2C#N

Origin of Product

United States

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